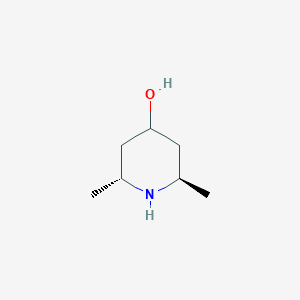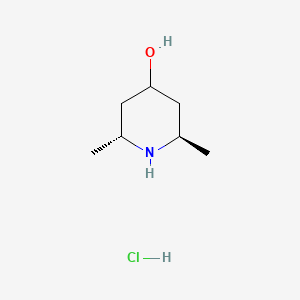
Rel-(2R,6R)-2,6-Dimethylpiperidin-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(2R,6R)-2,6-dimethylpiperidin-4-OL hydrochloride is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of two methyl groups at positions 2 and 6, as well as a hydroxyl group at position 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,6R)-2,6-dimethylpiperidin-4-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative.
Methylation: Introduction of methyl groups at positions 2 and 6 can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Hydroxylation: The hydroxyl group at position 4 can be introduced via oxidation reactions using oxidizing agents like potassium permanganate or osmium tetroxide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced techniques such as catalytic hydrogenation and crystallization for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(2R,6R)-2,6-dimethylpiperidin-4-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide, chromium trioxide, PCC.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or other reduced derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Rel-(2R,6R)-2,6-dimethylpiperidin-4-OL hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders and depression
Pharmacology: The compound is investigated for its role as an N-methyl-D-aspartate receptor (NMDAR) antagonist, which may have implications in neuroprotection and antidepressant activity
Biological Studies: Research on its effects on neural plasticity and cognitive function is ongoing
Industrial Applications: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.
Mécanisme D'action
Rel-(2R,6R)-2,6-dimethylpiperidin-4-OL hydrochloride exerts its effects primarily through its action as an NMDAR antagonist . By blocking the NMDAR, it reduces the influx of calcium ions into neurons, thereby protecting against excitotoxicity and promoting neural plasticity. This mechanism is believed to underlie its potential antidepressant and neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Esketamine: Another NMDAR antagonist used for its rapid antidepressant effects.
Ketamine: A well-known anesthetic and antidepressant with similar NMDAR antagonistic properties.
Dextromethorphan: An over-the-counter cough suppressant with NMDAR antagonistic activity.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDAR antagonistic effects.
Uniqueness
Rel-(2R,6R)-2,6-dimethylpiperidin-4-OL hydrochloride is unique in its specific stereochemistry, which may contribute to its distinct pharmacological profile and reduced side effects compared to other NMDAR antagonists .
Propriétés
IUPAC Name |
(2R,6R)-2,6-dimethylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-9H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIHNPOPPHLAHS-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@H](N1)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate](/img/structure/B8211306.png)
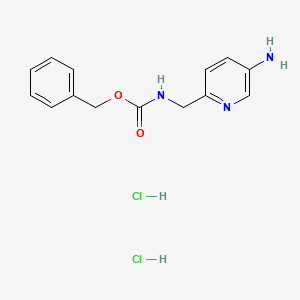
![benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate](/img/structure/B8211324.png)
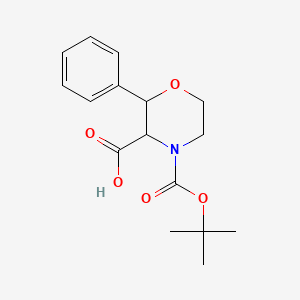
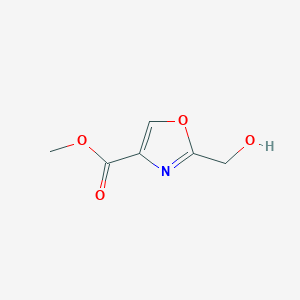
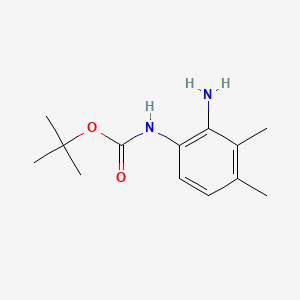
![benzyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B8211344.png)
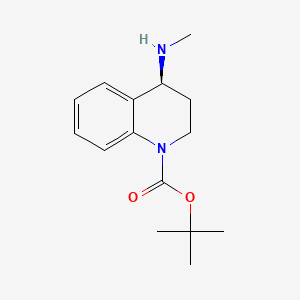
![(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B8211365.png)
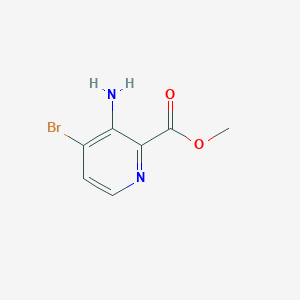
![N-cyclohexylcyclohexanamine;(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B8211375.png)
![N-cyclohexylcyclohexanamine;(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B8211381.png)
